N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-2-29(26,27)18-13-9-15(10-14-18)21(25)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMGNNPIQUGXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzamide core, a benzo[d]oxazole moiety, and an ethylsulfonyl group, which contribute to its reactivity and solubility. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound's unique properties stem from the combination of the benzo[d]oxazole ring and the ethylsulfonyl group, which enhance its solubility and reactivity compared to similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing benzo[d]oxazole moieties often exhibit significant pharmacological effects, including:
- Antimicrobial Activity : The compound has been shown to inhibit bacterial growth, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit key inflammatory mediators, contributing to reduced inflammation in various models.
- Antioxidant Properties : The presence of the ethylsulfonyl group may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Research Findings
Several studies have explored the biological activity of related compounds and derivatives, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study conducted on similar benzamide derivatives demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism involved disruption of cell membrane integrity.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of oxazolone derivatives, revealing that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against lipoxygenase (LOX), indicating strong inhibitory effects on inflammatory pathways.
- Docking Studies : Molecular docking studies have suggested that the compound interacts with specific protein targets involved in inflammation and microbial resistance, supporting its potential as a lead compound for drug development.
Preparation Methods
Synthesis of 4-(Ethylsulfonyl)benzoyl Chloride
Step 1: Sulfonation of 4-(Ethylthio)benzoic Acid
4-(Ethylthio)benzoic acid is oxidized using hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours to yield 4-(ethylsulfonyl)benzoic acid. The reaction is monitored via thin-layer chromatography (TLC), with a typical yield of 85–90%.
Step 2: Conversion to Acid Chloride
The sulfonated benzoic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 3 hours. Excess SOCl₂ is removed under reduced pressure, yielding 4-(ethylsulfonyl)benzoyl chloride as a white crystalline solid (mp 98–100°C, yield 95%).
Synthesis of 4-(Benzo[d]oxazol-2-yl)aniline
Step 1: Cyclization of 2-Amino-4-nitrophenol
2-Amino-4-nitrophenol reacts with benzoyl chloride in pyridine at 0°C to form N-(2-hydroxy-5-nitrophenyl)benzamide. Cyclization is achieved using polyphosphoric acid (PPA) at 120°C for 4 hours, yielding 2-(4-nitrophenyl)benzo[d]oxazole.
Step 2: Nitro Group Reduction
The nitro group is reduced using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C) in ethanol at room temperature for 12 hours. The resulting 4-(benzo[d]oxazol-2-yl)aniline is purified via recrystallization from ethanol (mp 145–147°C, yield 78%).
Amide Coupling Reaction
Step 1: Formation of N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-(Ethylsulfonyl)benzamide
4-(Benzo[d]oxazol-2-yl)aniline (1.0 equiv) is dissolved in dry DCM under nitrogen. 4-(Ethylsulfonyl)benzoyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv). The mixture is stirred at room temperature for 6 hours. The product precipitates upon addition of ice water and is filtered (mp 210–212°C, yield 82%).
Table 1: Reaction Conditions and Yields
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 3.1.1 | 4-(Ethylthio)benzoic acid, H₂O₂ | 60°C, 6 h | 85–90 |
| 3.1.2 | 4-(Ethylsulfonyl)benzoic acid, SOCl₂ | Reflux, 3 h | 95 |
| 3.2.1 | 2-Amino-4-nitrophenol, benzoyl chloride | PPA, 120°C, 4 h | 70 |
| 3.2.2 | 2-(4-Nitrophenyl)benzo[d]oxazole, H₂/Pd-C | RT, 12 h | 78 |
| 3.3.1 | 4-(Benzo[d]oxazol-2-yl)aniline, acyl chloride | DCM, RT, 6 h | 82 |
Optimization of Reaction Conditions
Solvent Selection
DCM proved optimal for amide coupling due to its inertness and ability to dissolve both reactants. Alternatives like THF resulted in lower yields (68–72%).
Temperature Control
Cyclization at 120°C in PPA ensured complete ring closure without decomposition. Lower temperatures (100°C) led to incomplete reactions.
Catalyst Efficiency
Pd/C provided superior nitro reduction compared to iron/acetic acid (yield drop to 60%).
Analytical Characterization
Spectroscopic Data
- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.20–7.30 (m, 11H, aromatic), 3.45 (q, 2H, CH₂), 1.25 (t, 3H, CH₃).
- LCMS: m/z 435.4 [M+H]⁺.
Purity Analysis
HPLC (C18 column, acetonitrile/water) showed 98.5% purity at 254 nm.
Applications and Derivatives
The compound’s sulfonamide and benzoxazole moieties make it a scaffold for kinase inhibitors and antimicrobial agents. Structural analogs with fluoro or methyl substituents exhibit enhanced bioactivity, as demonstrated in related benzofuran derivatives.
Q & A
Q. What are the recommended synthetic routes and characterization techniques for N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide?
Answer: The synthesis of benzoxazole-containing compounds typically involves coupling reactions between substituted benzo[d]oxazole intermediates and activated benzamide derivatives. For example:
- Synthesis Steps :
- Prepare the benzo[d]oxazole core via cyclization of 2-aminophenol derivatives with carbonyl reagents.
- Introduce the ethylsulfonyl group to the benzamide moiety using sulfonation followed by alkylation.
- Couple the two fragments via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Characterization :
- IR Spectroscopy : Confirm functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to verify regiochemistry and substituent integration (e.g., benzoxazole protons at δ 8.1–8.3 ppm, ethylsulfonyl methylene at δ 3.0–3.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ or [M−H]⁻ ions) .
Q. How does the ethylsulfonyl group influence the compound’s physicochemical properties?
Answer: The ethylsulfonyl moiety enhances:
- Electron-withdrawing effects : Stabilizes negative charge distribution, improving binding to positively charged enzyme pockets (e.g., VEGFR-2 inhibitors) .
- Solubility : Sulfonyl groups increase hydrophilicity, aiding in aqueous solubility for in vitro assays .
- Metabolic Stability : Ethyl substitution reduces oxidative metabolism compared to methyl or bulkier groups, as seen in similar sulfonamide derivatives .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Answer:
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance to identify discrepancies (e.g., rapid hepatic metabolism may reduce in vivo efficacy despite strong in vitro activity) .
- Formulation Optimization : Use nanoencapsulation or prodrug strategies to enhance bioavailability, as demonstrated for benzoxazole-based apoptosis inducers .
- Target Engagement Assays : Validate target binding in vivo via PET imaging or isotopic labeling, as applied to trifluoromethyl-containing analogs .
Q. How can the aggregation-induced emission (AIE) properties of benzoxazole derivatives inform material science applications?
Answer:
Q. What computational methods are used to predict the compound’s binding affinity for kinase targets like VEGFR-2?
Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the ethylsulfonyl group and kinase ATP-binding pockets .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between sulfonyl oxygen and Lys868 of VEGFR-2) .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups at the benzamide position enhance inhibitory potency) .
Q. How do structural modifications (e.g., halogenation) impact apoptotic activity in cancer cell lines?
Answer:
- Halogenation Effects :
- Chlorine/Methyl Substitution : Derivatives like compound 8e (5-chloro) showed IC₅₀ = 1.2 µM against MCF-7 cells, compared to 8f (5-methyl, IC₅₀ = 2.5 µM), indicating electronegative groups enhance cytotoxicity .
- Bromine : Bulkier halogens (e.g., 4-bromo in N-(4-bromophenyl)benzamide analogs) improve DNA intercalation but may reduce solubility .
- Mechanistic Studies : Use flow cytometry to quantify caspase-3 activation and mitochondrial membrane depolarization, confirming apoptosis induction .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Answer:
- Challenges :
- Low plasma concentrations due to high protein binding (>90%) .
- Matrix interference from endogenous sulfonamides.
- Solutions :
- LC-MS/MS : Employ a C18 column with MRM transitions (e.g., m/z 450 → 312 for quantification) and deuterated internal standards .
- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges to isolate the compound from plasma proteins .
Q. How does the compound’s photostability affect its utility in long-term biological assays?
Answer:
- Degradation Pathways : UV exposure induces cleavage of the sulfonyl group or benzoxazole ring, as observed in benzenesulfonamide analogs .
- Mitigation Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
